Bienvenue dans la boutique en ligne BenchChem!

Propoxyphenyl Noracetildenafil

Structural elucidation High-resolution mass spectrometry PDE5 inhibitor analog identification

Propoxyphenyl noracetildenafil (CAS 147676-64-0) is a synthetic phosphodiesterase type 5 (PDE5) inhibitor belonging to the acetyl-bonded subclass of sildenafil analogs. It was first identified and structurally confirmed in 2018 as an illicit adulterant in the softgel shell of a dietary supplement, with its full chemical identity established as 1-methyl-5-{5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl}-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one via HPLC-PDA, LC-HRMS, and confirmatory synthesis of a reference standard.

Molecular Formula C25H34N6O3
Molecular Weight 466.6 g/mol
Cat. No. B13435189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxyphenyl Noracetildenafil
Molecular FormulaC25H34N6O3
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C
InChIInChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33)
InChIKeyVJMGIJNAUXKFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propoxyphenyl Noracetildenafil: Structural Identity and PDE5 Inhibitor Class Context for Analytical Reference Procurement


Propoxyphenyl noracetildenafil (CAS 147676-64-0) is a synthetic phosphodiesterase type 5 (PDE5) inhibitor belonging to the acetyl-bonded subclass of sildenafil analogs [1]. It was first identified and structurally confirmed in 2018 as an illicit adulterant in the softgel shell of a dietary supplement, with its full chemical identity established as 1-methyl-5-{5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl}-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one via HPLC-PDA, LC-HRMS, and confirmatory synthesis of a reference standard [2]. The compound shares the core pyrazolopyrimidinone scaffold with approved PDE5 inhibitors but is distinguished by a propoxy substituent on the phenyl ring and an acetyl linker replacing the sulfonamide group present in sildenafil [2]. With a molecular formula of C25H34N6O3 and a molecular weight of 466.6 Da, it sits within the acetyl-bonded analog family that represents approximately 22% (11 of 50) of known sildenafil-type PDE5 inhibitor adulterants [3].

Why Propoxyphenyl Noracetildenafil Cannot Be Substituted with Noracetildenafil or Other Acetyl-Bonded PDE5 Inhibitor Analogs


Within the acetyl-bonded sildenafil analog subclass, seemingly minor structural modifications produce distinct compounds with unique analytical signatures that are non-interchangeable for forensic, regulatory, or analytical reference applications [1]. Propoxyphenyl noracetildenafil differs from its closest structural relative, noracetildenafil, by a single substitution: a propoxy group replaces the ethoxy group on the phenyl ring, yielding a +14 Da mass shift (C25H34N6O3, MW 466.6 vs. C24H32N6O3, MW 452.6) [2]. This structural divergence generates a distinct HPLC retention time, unique UV absorption profile, and characteristic HRMS fragmentation pattern that cannot be replicated by noracetildenafil or other acetyl-bonded analogs [2]. Furthermore, propoxyphenyl noracetildenafil shares the identical molecular formula (C25H34N6O3) with acetildenafil yet differs at two positions — the phenyl ether substituent (propoxy vs. ethoxy) and the piperazine N-substituent (methyl vs. ethyl) — making them isobaric but chromatographically and spectrometrically distinguishable compounds . For laboratories requiring confirmed reference materials for PDE5 inhibitor screening methods, substitution with a structurally related analog introduces the risk of false-negative or false-positive identifications in targeted LC-MS/MS workflows [1].

Propoxyphenyl Noracetildenafil: Comparator-Based Quantitative Differentiation Evidence for Analytical Reference Procurement


Ethoxy-to-Propoxy Substitution: Structural Differentiation from Noracetildenafil Confirmed by HRMS and Reference Standard Synthesis

The definitive structural difference between propoxyphenyl noracetildenafil and its parent analog noracetildenafil is a single alkoxy substitution on the phenyl ring: a propoxy group (–OCH2CH2CH3) replaces the ethoxy group (–OCH2CH3) present in noracetildenafil [1]. This substitution was confirmed not merely by HRMS-based structural proposal but by independent synthesis of a reference standard followed by comparative analytical data matching, which is the gold-standard approach for structural confirmation of novel PDE5 inhibitor analogs [1]. The net structural change is an insertion of one additional methylene (–CH2–) unit in the alkoxy side chain, corresponding to a molecular formula change from C24H32N6O3 (noracetildenafil) to C25H34N6O3 (propoxyphenyl noracetildenafil) .

Structural elucidation High-resolution mass spectrometry PDE5 inhibitor analog identification

Isobaric Yet Structurally Distinct: Differentiation of Propoxyphenyl Noracetildenafil from Acetildenafil Despite Identical Molecular Formula

Propoxyphenyl noracetildenafil and acetildenafil share the identical molecular formula C25H34N6O3 (MW 466.6), yet they are structurally distinct at two positions, making them isobaric compounds that co-elute or display similar precursor ions in MS1 scans but are distinguishable by MS/MS fragmentation and chromatographic separation [1][2]. Propoxyphenyl noracetildenafil carries an N-methyl group on the piperazine ring and a propoxy group on the phenyl ring, whereas acetildenafil bears an N-ethyl group on the piperazine and an ethoxy group on the phenyl ring . This dual-site difference means that full-scan HRMS alone may fail to differentiate them, requiring either chromatographic resolution or MS/MS fragmentation analysis for unambiguous identification [1].

Isomeric differentiation Mass spectrometry PDE5 inhibitor screening

Pharmacophore Subclass Differentiation: Acetyl-Bonded vs. Sulfonamide-Bonded PDE5 Inhibitor Architecture

Propoxyphenyl noracetildenafil belongs to the acetyl-bonded subclass of sildenafil analogs, in which the sulfonamide linker (–SO2–) present in sildenafil and other approved PDE5 inhibitors is replaced by an acetyl linker (–COCH2–) [1]. This pharmacophore substitution has significant implications: sulfonamide-bonded analogs (24 of 50 sildenafil-type analogs, 48%) retain the hydrogen-bonding capacity of the sulfonyl group, while acetyl-bonded analogs (11 of 50, 22%) present a distinct hydrogen-bond acceptor geometry and reduced polarity at the linker position [1]. Within the acetyl-bonded subclass specifically, propoxyphenyl noracetildenafil is further distinguished by its propoxyphenyl moiety, a modification that, based on SAR studies of the PDE5 alkoxy pocket, is predicted to alter the compound's fit within the hydrophobic alkoxy-binding region of the PDE5 catalytic site compared to ethoxy-bearing analogs [2].

Pharmacophore classification Structure-activity relationships PDE5 inhibitor chemotype

Detection Matrix Origin: Capsule Shell Localization as a Distinctive Feature Among PDE5 Inhibitor Adulterants

Unlike the vast majority of PDE5 inhibitor analogs reported as adulterants — which are typically found incorporated into capsule contents (powders, liquids) — propoxyphenyl noracetildenafil was detected exclusively in the softgel shell (outer casing) of the dietary supplement, not in the capsule contents [1]. This finding is significant because, prior to this report, tadalafil was the only erectile dysfunction drug confirmed to be adulterated into capsule casings [1]. The detection of an acetyl-bonded sildenafil analog in the capsule shell demonstrates a previously unconfirmed adulteration strategy and expands the scope of matrices that analytical laboratories must examine [2]. Noracetildenafil was also detected in the same sample, but notably in the capsule contents rather than the shell, indicating that different analogs were intentionally distributed into different compartments of the same product [1].

Adulterant localization Capsule shell analysis Dietary supplement forensics

HPLC-PDA and LC-HRMS Analytical Signature Differentiation from Co-occurring Noracetildenafil

In the original characterization study, propoxyphenyl noracetildenafil and noracetildenafil were simultaneously detected in the same dietary supplement sample, providing a direct chromatographic comparison under identical analytical conditions [1]. Noracetildenafil (Compound A) eluted at 6.67 min on the HPLC-PDA system used, while the propoxyphenyl noracetildenafil peak eluted later, consistent with the increased hydrophobicity conferred by the propoxy-for-ethoxy substitution [1]. The UV spectra of both compounds displayed the characteristic acetildenafil-analog profile, but with subtle differences attributable to the alkoxy substitution [1]. LC-HRMS provided high-resolution mass data that confirmed the +14 Da mass difference and enabled proposed structure generation, which was subsequently validated by reference standard synthesis [1].

Chromatographic differentiation LC-HRMS PDE5 inhibitor reference standard

Propoxyphenyl Noracetildenafil: Evidence-Backed Application Scenarios for Analytical Reference Material Procurement


Forensic and Regulatory Dietary Supplement Screening: Targeted LC-MS/MS Reference Standard

Regulatory laboratories performing targeted LC-MS/MS screening of dietary supplements for illicit PDE5 inhibitors require propoxyphenyl noracetildenafil as a discrete reference standard because its isobaric relationship with acetildenafil (identical C25H34N6O3 formula) precludes reliable identification using precursor ion monitoring alone [1]. The compound's confirmed detection in capsule shell matrices further mandates its inclusion in extraction protocols that separately process capsule shells and contents — a matrix-specific analytical requirement not addressed by reference standards of analogs found only in capsule contents [2].

High-Resolution Mass Spectral Library Development for Novel PDE5 Inhibitor Analog Identification

Mass spectrometry laboratories building HRMS/MS spectral libraries for non-targeted screening of PDE5 inhibitor analogs benefit from propoxyphenyl noracetildenafil as a reference compound that expands coverage of the acetyl-bonded subclass (22% of known sildenafil-type analogs) [1]. Its characteristic propoxy-group fragmentation pattern provides a diagnostic MS/MS signature that can be used to predict and identify yet-undiscovered propoxy-substituted analogs, supporting proactive rather than reactive adulterant detection strategies [2].

Chromatographic Method Validation for Acetyl-Bonded PDE5 Inhibitor Resolution

Analytical method developers validating HPLC-UV or LC-MS methods for PDE5 inhibitor screening can use propoxyphenyl noracetildenafil alongside noracetildenafil as a critical resolving pair to demonstrate chromatographic separation of ethoxy/propoxy homologs within the acetyl-bonded subclass [1]. The confirmed retention time difference between these two compounds under standard reversed-phase conditions provides a practical performance benchmark for column selection and gradient optimization, ensuring that newly developed methods can distinguish structurally similar acetyl-bonded analogs that may co-occur in adulterated products [2].

Pharmacopoeial Impurity Profiling and PDE5 Inhibitor Reference Standard Catalog Expansion

Pharmacopoeial organizations and reference standard providers cataloging PDE5 inhibitor analogs for impurity profiling and adulterant identification need propoxyphenyl noracetildenafil to represent the propoxy-substituted branch of the acetyl-bonded sildenafil analog family [1]. As one of the structurally confirmed, independently synthesized, and peer-reviewed analogs within the 80-member PDE5 inhibitor adulterant landscape, it meets the evidentiary threshold required for inclusion in official reference standard collections used by regulatory testing laboratories worldwide [2].

Quote Request

Request a Quote for Propoxyphenyl Noracetildenafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.